molecular formula C22H19N3O5S B2589650 2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 899976-63-7

2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2589650
CAS No.: 899976-63-7
M. Wt: 437.47
InChI Key: SBQMMKGVHZJSCP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core fused with two oxygen atoms at the sulfur (1,1-dioxide). Key structural features include:

  • Substituents: A 4-ethylphenyl group at the 2-position and a 3-nitrobenzyl group at the 4-position.
  • Molecular Formula: C₂₃H₂₁N₃O₅S.
  • Molecular Weight: 463.50 g/mol.
  • Functional Groups: The nitro (-NO₂) group introduces electron-withdrawing effects, while the ethylphenyl moiety contributes hydrophobicity.

Properties

IUPAC Name

2-(4-ethylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-2-16-10-12-18(13-11-16)24-22(26)23(15-17-6-5-7-19(14-17)25(27)28)20-8-3-4-9-21(20)31(24,29)30/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQMMKGVHZJSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions

  • Oxidation: : The nitro group can be reduced to an amine.

  • Reduction: : The sulfone can be converted back to a sulfide.

  • Substitution: : Halogenation at the ethyl or benzyl positions.

Common Reagents and Conditions

  • Oxidation: : Sodium hypochlorite, Hydrogen peroxide.

  • Reduction: : Iron filings, Sodium dithionite.

  • Substitution: : Bromine, Chlorine under acidic conditions.

Major Products Formed

  • Amines: : From the reduction of the nitro group.

  • Thiadiazines: : Various substitutions on the ring.

Chemistry

  • Building Block: : For the synthesis of more complex molecules.

  • Reactivity Studies: : Understanding reaction mechanisms and kinetics.

Biology

  • Enzyme Inhibition: : As a potential inhibitor for specific enzymes.

  • Bioassays: : Used in cell-based assays to study biochemical pathways.

Medicine

  • Drug Development: : Investigated for potential therapeutic properties.

  • Pharmacokinetics: : Studies on absorption, distribution, metabolism, and excretion.

Industry

  • Material Science: : Possible applications in the development of polymers and resins.

  • Catalysis: : Potential use as a catalyst or catalyst precursor.

Mechanism of Action

The compound acts primarily through:

  • Enzyme Binding: : Interacting with active sites to inhibit enzyme activity.

  • Signal Pathways: : Modulating biochemical signaling pathways.

  • Reactive Species: : Generating reactive intermediates that affect cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiadiazin-3-one Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Reported Biological Activity
Target Compound: 2-(4-Ethylphenyl)-4-(3-nitrobenzyl)-... 1,1-dioxide 4-Ethylphenyl (2), 3-Nitrobenzyl (4) 463.50 -NO₂, -C₂H₅Ph Potential orexin receptor ligand
Compound 23 (): 4-(2,6-Difluoro-4-methoxybenzyl)-2-(5,6-dimethoxypyridin-3-yl)-... 2,6-Difluoro-4-methoxybenzyl (4), 5,6-dimethoxypyridin-3-yl (2) 543.51 -F, -OCH₃ Orexin receptor antagonist (radioligand binding)
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-... 1,1-dioxide () 4-Chlorobenzyl (4), 4-Methoxyphenyl (2) 386.83 -Cl, -OCH₃ Not explicitly stated; structural analog for anti-inflammatory agents
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide () 4-Ethyl (4) 226.25 -C₂H₅ Intermediate in synthesis

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The nitro group in the target compound may enhance binding to receptors (e.g., orexin) due to its electron-withdrawing nature, contrasting with the methoxy and fluoro groups in Compound 23, which modulate lipophilicity and metabolic stability .
  • Chlorine in the 4-chlorobenzyl derivative () could improve membrane permeability but may increase toxicity risks .

Synthetic Accessibility :

  • The parent compound (e.g., 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, ) is commercially available at 95% purity (priced at $258–$1,206/g), suggesting scalability for derivatization .
  • Cyclization methods using CDI () are broadly applicable but may require optimization for nitro-containing substrates due to reactivity challenges .

Pharmacological Potential: Benzothiadiazine derivatives with hydroxy or carboxamide groups (e.g., ) exhibit anti-inflammatory activity, as seen in Meloxicam (4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-... 1,1-dioxide), a COX-2 inhibitor . The target compound’s nitro group may redirect activity toward neurological targets like orexin receptors .

Table 2: Comparative Physicochemical Properties

Compound LogP PSA (Ų) Solubility (Predicted) Stability (Oxidative)
Target Compound ~3.2* 95.1* Low (hydrophobic) Moderate (nitro group)
Compound 23 () 2.8 108.4 Moderate High (methoxy groups)
4-Chlorobenzyl Derivative () 3.5 74.9 Low High (chlorine)
Parent Compound () 2.4 74.9 Moderate High

*Calculated using fragment-based methods.

Research Findings and Challenges

  • Biological Screening: Compound 23 () demonstrated nanomolar affinity for orexin receptors, suggesting the target compound’s nitro group could enhance binding but may require metabolic stability studies .
  • Structural Analogues : Derivatives with chlorine or methoxy groups () are less reactive but may lack the target’s specificity for neurological applications .

Biological Activity

2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiadiazinone core substituted with ethyl and nitro groups. This unique arrangement is believed to contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, primarily focusing on its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings regarding its biological activity.

Anticancer Activity

Research indicates that the compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Induction of apoptosis
MCF-78.0Cell cycle arrest at G2/M phase
A5496.5Inhibition of proliferation

Source: Adapted from various studies on related compounds.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity
In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly reduced paw edema and serum levels of pro-inflammatory cytokines compared to control groups.

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific signaling pathways involved in cell survival and inflammation.

Potential Pathways

  • NF-kB Pathway : Inhibition of NF-kB signaling may contribute to its anti-inflammatory effects.
  • Apoptotic Pathways : Activation of caspases leading to apoptosis in cancer cells has been observed.

Safety and Toxicity

Toxicological assessments reveal that the compound exhibits low toxicity at therapeutic doses. The selectivity index indicates a favorable profile for further development as a therapeutic agent.

Table 2: Toxicity Profile

ParameterValue
LD50 (mg/kg)>200
Selectivity Index>10

Source: Toxicological evaluations from preclinical studies.

Q & A

Q. What are the recommended strategies for optimizing the synthesis of this benzothiadiazine derivative?

  • Methodological Answer: Synthesis optimization involves multi-step reactions starting with precursor functionalization. Key steps include:
  • Substituent Introduction: Use Ullmann coupling or nucleophilic aromatic substitution to attach the 4-ethylphenyl and 3-nitrobenzyl groups to the benzothiadiazinone core.
  • Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in inert atmospheres (argon/nitrogen) .
  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility, while toluene/THF balances reactivity and yield .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Example Optimization Table:

StepCatalystSolventYield (%)Purity (%)
CouplingPd(PPh₃)₄DMF6892
OxidationH₂O₂/AcOHToluene8595

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer: Combine spectroscopic and crystallographic techniques:
  • X-ray Diffraction (XRD): Resolve single-crystal structures to confirm bond lengths/angles (e.g., C–S bond: ~1.65 Å; S=O: ~1.43 Å) .
  • NMR Spectroscopy: Compare ¹H/¹³C NMR shifts (e.g., nitrobenzyl protons at δ 8.1–8.3 ppm; ethyl group at δ 1.2–1.4 ppm) .
  • IR Spectroscopy: Validate functional groups (S=O stretch: 1150–1250 cm⁻¹; NO₂: 1520 cm⁻¹) .

Q. What solvent systems are suitable for solubility testing?

  • Methodological Answer: Prioritize solvents with high polarity and low toxicity:
  • Primary Solvents: DMSO (≥50 mg/mL), DMF (30–40 mg/mL) for in vitro assays .
  • Alternatives: Ethanol (limited solubility: ~5 mg/mL) for biocompatibility studies.
  • Measurement: Use UV-Vis spectrophotometry (λmax ~270 nm) to quantify solubility .

Advanced Research Questions

Q. What biological pathways or targets are associated with this compound?

  • Methodological Answer: Preliminary studies on analogs suggest:
  • Anti-inflammatory Activity: Inhibition of COX-2 (IC₅₀ ~1.2 µM) via π-π stacking with Tyr355 and His90 residues .
  • Antioxidant Potential: Scavenging of ROS (e.g., IC₅₀ ~15 µM against DPPH radicals) via nitrobenzyl redox activity .
  • Cellular Assays: Use RAW 264.7 macrophages for cytokine (IL-6, TNF-α) suppression assays .

Q. How do substituent modifications (e.g., nitro vs. methoxy groups) impact bioactivity?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies:
  • Nitro Group (Electron-Withdrawing): Enhances COX-2 inhibition (ΔIC₅₀: −40% vs. methoxy analogs) but reduces solubility .
  • Ethyl Group (Lipophilic): Improves blood-brain barrier penetration (logP ~2.8) .
  • Synthetic Variants: Compare IC₅₀ values for analogs in a table:
Substituent (R₁/R₂)COX-2 IC₅₀ (µM)Solubility (mg/mL)
3-NO₂/4-EtPh1.25.1
3-OCH₃/4-EtPh2.112.3

Q. What computational methods predict interaction mechanisms with biological targets?

  • Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Docking: Score binding affinities (ΔG ~−9.2 kcal/mol) to COX-2’s hydrophobic pocket .
  • Pharmacophore Modeling: Identify critical features (nitro group, sulfone moiety) for target engagement .

Q. How does the compound’s stability under varying pH/temperature conditions affect experimental design?

  • Methodological Answer: Conduct accelerated stability studies:
  • pH Stability: Degrades rapidly at pH <3 (t₁/₂: 2 hrs) due to sulfone hydrolysis; stable at pH 7.4 (t₁/₂: 48 hrs) .
  • Thermal Stability: Decomposes above 150°C (DSC/TGA). Store at −20°C in amber vials .

Q. How should contradictory data (e.g., conflicting bioactivity results) be resolved?

  • Methodological Answer: Cross-validate using orthogonal methods:
  • Bioactivity: Repeat assays with positive controls (e.g., celecoxib for COX-2) and adjust cell viability protocols (MTT vs. resazurin) .
  • Structural Data: Compare XRD results with computational models (e.g., Gaussian09 geometry optimization) .

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